Butyl (2S)-oxirane-2-carboxylate
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Overview
Description
Butyl (2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring (epoxide) and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-oxirane-2-carboxylate typically involves the reaction of butyl alcohol with (2S)-oxirane-2-carboxylic acid. One common method is the esterification reaction, where the carboxylic acid reacts with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(2S)-oxirane-2-carboxylic acid+butyl alcoholacid catalystbutyl (2S)-oxirane-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such esters . These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted alcohols or ethers.
Reduction: The major product is butyl (2S)-oxirane-2-methanol.
Oxidation: The major product is butyl (2S)-oxirane-2-carboxylic acid.
Scientific Research Applications
Butyl (2S)-oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of butyl (2S)-oxirane-2-carboxylate involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)- (p-tolylsulfonyloxy)propionate: Similar in structure but contains a p-tolylsulfonyloxy group instead of an oxirane ring.
Butyl acrylate: Contains a butyl ester group but lacks the oxirane ring.
Dimethyl sulfoxide (DMSO): A solvent with similar applications but different chemical structure and properties.
Uniqueness
Butyl (2S)-oxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a butyl ester group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
butyl (2S)-oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIRPVPNNLOAKW-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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